Product packaging for Fenaminstrobin(Cat. No.:CAS No. 366815-39-6)

Fenaminstrobin

Cat. No.: B607434
CAS No.: 366815-39-6
M. Wt: 434.317
InChI Key: RBWGTZRSEOIHFD-UHUFKFKFSA-N
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Description

Fenaminstrobin (SYP-1620) is a broad-spectrum strobilurin fungicide developed in China, known for its high fungicidal activity and protective effects . As a Quinone Outside Inhibitor (QoI), its mode of action involves binding to the cytochrome bc1 complex in the mitochondrial respiratory chain, thereby inhibiting cellular energy production (ATP synthesis) and leading to fungal cell death . It is effective against a wide range of fungal diseases, including wheat rust, powdery mildew, rice blast, rice sheath blight, and grey mold (Botrytis cinerea) . This compound is suitable for use on cereals, rice, fruits, vegetables, and ornamentals . Recent environmental research highlights its transformation behavior; under simulated sunlight in water, it can form photo-isomers and various transformation products, whereas it remains relatively stable in the dark . Ecological risk assessments indicate that while the ecological risk of this compound decreases over the course of its transformation, some of its transformation products may retain high toxicity to aquatic organisms . In agricultural research, this compound is also used in combination with other active ingredients, such as difenoconazole and thiamethoxam, in seed treatment formulations to protect crops like wheat, rice, and corn from diseases and pests from the seed stage . This product is For Research Use Only (RUO) and is not intended for personal, commercial, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21Cl2N3O3 B607434 Fenaminstrobin CAS No. 366815-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWGTZRSEOIHFD-UHUFKFKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058071
Record name Fenaminstrobin
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Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366815-39-6
Record name Fenaminstrobin
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Record name Fenaminstrobin [ISO]
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Record name Fenaminstrobin
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Record name (2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
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Record name FENAMINSTROBIN
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Mechanistic Foundations of Fenaminstrobin S Fungicidal Activity

Elucidation of Mitochondrial Respiration Inhibition in Fungi

Fenaminstrobin exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III, a critical component of the fungal respiratory chain. nih.govebi.ac.ukfrac.info This enzyme complex plays a pivotal role in the electron transport chain, catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. ugd.edu.mkugd.edu.mk This electron transfer is a key step in generating the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. The catalytic core of Complex III is composed of three primary subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP). ugd.edu.mk this compound's interaction with this complex obstructs the normal flow of electrons, specifically blocking the transfer between cytochrome b and cytochrome c1, thereby halting the entire respiratory process. ugd.edu.mkmdpi.com

The site of action for this compound is precisely located at the Quinone outside (Qo) binding site of the cytochrome bc1 complex. ugd.edu.mkfrac.info For this reason, this compound and other strobilurins are classified as QoI (Quinone outside Inhibitor) fungicides. herts.ac.ukfrac.info The Qo site is where the substrate, ubiquinol, binds to be oxidized, releasing electrons into the transport chain. ugd.edu.mk this compound binds to this site, preventing ubiquinol from docking and effectively blocking the oxidation step. ugd.edu.mkugd.edu.mk This binding is highly specific and is a shared characteristic among all strobilurin fungicides. ugd.edu.mkfrac.info

Molecular docking studies have provided insights into these interactions. Research on Plasmopara viticola (grape downy mildew) showed that this compound binds effectively to the wild-type cytochrome b protein. mdpi.com The chemical structure of strobilurins, including a key carbonyl oxygen moiety, is crucial for this binding activity at the enzyme's active site. ugd.edu.mk

Research FindingTarget OrganismMethodResultReference
Inhibition of Mycelial GrowthBotrytis cinereaIn vitro assayMean EC50 value of 0.0130 µg/mL researchgate.net
Inhibition of Spore GerminationBotrytis cinereaIn vitro assayMean EC50 value of 0.01147 µg/mL researchgate.net
Binding AffinityPlasmopara viticola (WT)Molecular DockingHigh binding affinity to wild-type cytochrome b mdpi.com
Binding to Mutated TargetPlasmopara viticola (G143A)Molecular DockingHigh binding affinity to G143A-mutated cytochrome b mdpi.com

Downstream Biochemical and Cellular Responses in Fungal Pathogens

The inhibition of the cytochrome bc1 complex by this compound triggers a cascade of downstream biochemical and cellular events that are detrimental to the fungal pathogen. The most immediate and critical consequence is the severe disruption of ATP synthesis. ugd.edu.mk This depletion of the cell's primary energy currency leads to a widespread shutdown of energy-dependent processes essential for survival, growth, and infection.

Key downstream responses include:

Inhibition of Spore Germination and Mycelial Growth: As demonstrated in studies on Botrytis cinerea, the lack of ATP prevents spores from germinating and inhibits the growth of fungal hyphae, effectively stopping the pathogen at the earliest stages of infection. researchgate.net

Induction of Cellular Stress: The blockage of the electron transport chain can lead to an imbalance in the cell's redox state and the potential generation of reactive oxygen species (ROS), inducing oxidative stress. researchgate.net Fungi possess complex signaling pathways, such as the high osmolarity glycerol (B35011) (HOG) and other MAPK pathways, that respond to cellular stress. researchgate.netnih.govmdpi.com These pathways regulate gene expression to adapt to hostile conditions, but the overwhelming energy drain caused by this compound ultimately leads to cell death.

Comparative Analysis of this compound's Mechanism with Other Strobilurin Fungicides

This compound is a member of the oximino-acetamide chemical subgroup of strobilurin fungicides. ugd.edu.mkfrac.info All strobilurins, classified under FRAC (Fungicide Resistance Action Committee) Code 11, share the same fundamental mode of action: they are QoI fungicides that inhibit mitochondrial respiration at Complex III. herts.ac.ukfrac.inforutgers.edu This shared mechanism means they are all potent inhibitors of fungal energy production. ugd.edu.mk

Despite this commonality, distinct differences exist among the various strobilurin fungicides, which arise from variations in their chemical structures. agroconsultasonline.com These differences can influence their binding affinity, spectrum of activity against different fungi, and biokinetic properties such as how they move within a plant. agroconsultasonline.com

A significant challenge with single-site inhibitors like the strobilurins is the high risk of fungicide resistance development. ugd.edu.mkrutgers.edu In many fungal pathogens, resistance to QoI fungicides is conferred by a single point mutation in the cytochrome b gene, most commonly the G143A mutation, which alters the target protein and weakens the fungicide's binding affinity. frac.infomdpi.com Because they share a target site, there is a high degree of cross-resistance among most strobilurin fungicides. frac.info

However, research suggests that this compound may possess distinct binding characteristics. A molecular modeling study on Plasmopara viticola indicated that, unlike many other strobilurins, this compound and dimoxystrobin (B129166) retained a high binding affinity for the G143A-mutated form of cytochrome b. mdpi.com This suggests that while the primary mechanism is conserved, this compound's specific molecular interactions within the Qo site might differ sufficiently from other strobilurins to provide advantages against certain resistant strains.

FungicideChemical Subgroup (Strobilurins)FRAC CodePrimary Mechanism
This compound Oximino-acetamide11QoI: Inhibition of Complex III ugd.edu.mkfrac.info
Azoxystrobin (B1666510) Methoxy-acrylate11QoI: Inhibition of Complex III frac.inforutgers.edu
Pyraclostrobin (B128455) Methoxy-carbamate11QoI: Inhibition of Complex III ugd.edu.mkfrac.info
Trifloxystrobin Oximino-acetate11QoI: Inhibition of Complex III frac.infoagroconsultasonline.com
Dimoxystrobin Oximino-acetamide11QoI: Inhibition of Complex III ugd.edu.mkfrac.info
Kresoxim-methyl Oximino-acetate11QoI: Inhibition of Complex III frac.infoagroconsultasonline.com
Fluoxastrobin Dihydro-dioxazine11QoI: Inhibition of Complex III ugd.edu.mkfrac.info
Famoxadone Oxazolidine-dione11QoI: Inhibition of Complex III frac.infowikipedia.org
Fenamidone Imidazolinone11QoI: Inhibition of Complex III frac.infowikipedia.org

Molecular and Biochemical Investigations of Fenaminstrobin Interactions

Impact on Fungal Metabolic Pathways

The primary mechanism of action for fenaminstrobin is the inhibition of mitochondrial respiration. colab.ws It specifically targets the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain. mdpi.com This complex plays a crucial role in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. mdpi.com this compound binds to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking the transfer of electrons between cytochrome b and cytochrome c1. mdpi.com This disruption halts the entire electron transport chain, leading to a cessation of ATP synthesis and ultimately causing fungal cell death due to energy depletion.

The inhibition of the mitochondrial respiratory chain by this compound has cascading effects on various metabolic pathways that are dependent on a steady supply of ATP. Fungi have evolved a remarkable diversity of metabolic pathways to break down organic matter and synthesize essential molecules. nih.gov These processes, including primary and secondary metabolism, are energetically expensive and thus highly sensitive to disruptions in ATP production. biorxiv.orgslu.se For instance, the catabolism of complex carbohydrates, a fundamental process for many fungi, requires significant energy investment. escholarship.org

Research has shown that the disruption of mitochondrial respiration can lead to shifts in fungal metabolic activity. biorxiv.org While specific studies detailing the comprehensive metabolomic shifts in response to this compound are not extensively available, the known reliance of fungal metabolic networks on respiratory energy suggests a broad impact. nih.govsemanticscholar.org Key metabolic functions potentially affected include:

Primary Metabolism: This includes the breakdown of sugars, lipids, and amino acids for energy and building blocks. escholarship.org The lack of ATP would severely hamper these pathways.

Secondary Metabolism: The synthesis of secondary metabolites, which can include pigments, antibiotics, and toxins, is also an energy-intensive process that would be downregulated. slu.se

Nutrient Transport: The active transport of nutrients across the cell membrane is an ATP-dependent process that would be compromised.

The table below summarizes the primary metabolic impact of this compound.

Metabolic Process Primary Enzyme/Complex Targeted Immediate Effect of this compound Consequence for Fungal Cell
Mitochondrial RespirationCytochrome bc1 complex (Complex III)Inhibition of electron transportCessation of ATP synthesis
Cellular Energy ProductionATP Synthase (indirectly)Depletion of ATP reservesEnergy crisis and cell death

Regulation of Gene Expression in Response to this compound Exposure

Exposure to a potent inhibitor like this compound is expected to trigger a significant stress response in fungal cells, leading to widespread changes in gene expression. frontiersin.orgfrontiersin.org Fungi possess sophisticated regulatory networks to sense and respond to environmental and chemical stressors. frontiersin.orgnih.gov The primary level of this control is transcriptional, mediated by a host of transcription factors that can activate or repress the expression of target genes. frontiersin.orgfrontiersin.org

While direct transcriptomic studies on this compound's effects are not widely published, the cellular response to mitochondrial dysfunction is a well-studied area. The sudden drop in ATP levels and the generation of reactive oxygen species (ROS), a common consequence of respiratory chain inhibition, are potent signals that activate stress-response pathways. This would likely lead to the differential expression of genes involved in:

Stress Response: Upregulation of genes encoding heat shock proteins, antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and other protective proteins.

Metabolic Reprogramming: Changes in the expression of genes involved in alternative energy-generating pathways, such as glycolysis, in an attempt to compensate for the loss of respiratory ATP production.

Drug Efflux Pumps: In some cases, fungi may upregulate the expression of transporter proteins that can pump the fungicide out of the cell, a mechanism of resistance.

Cell Cycle and Apoptosis: Downregulation of genes promoting growth and proliferation, and potential activation of programmed cell death pathways in response to overwhelming cellular damage.

The regulation of these genetic programs is complex, often involving intricate signaling cascades and networks of transcription factors. frontiersin.orgplos.org For instance, the "velvet" family of proteins are key regulators in some fungi, controlling development and secondary metabolism in response to external cues. plos.org The table below outlines the expected regulatory responses to this compound.

Cellular State Induced by this compound Potential Regulatory Response Key Gene Categories Affected Anticipated Outcome
Mitochondrial Dysfunction & Energy DepletionActivation of stress-response pathwaysAntioxidant enzymes, heat shock proteinsCellular protection and damage control
Blockage of ATP SynthesisMetabolic reprogrammingGlycolytic enzymes, alternative metabolic pathwaysAttempt to generate ATP through other means
Presence of Xenobiotic CompoundUpregulation of detoxification systemsDrug efflux pumps, metabolic enzymesRemoval or inactivation of this compound

Structural Biology Approaches for this compound-Target Dynamics

Understanding the precise interaction between this compound and its target, the cytochrome bc1 complex, is crucial for comprehending its potency and for designing new fungicides that can overcome potential resistance. Structural biology techniques, particularly X-ray crystallography and in silico molecular docking simulations, provide invaluable insights into these dynamics. nih.govmdpi.com

The cytochrome bc1 complex is a large, multi-subunit membrane protein. This compound, as a Quinone outside Inhibitor (QoI), binds to a specific pocket on the cytochrome b subunit. mdpi.commdpi.com This binding site is located near the outer surface of the inner mitochondrial membrane.

In silico docking and molecular dynamics studies have been employed to model the binding of this compound and other QoI fungicides to the cytochrome b protein of various fungal pathogens, such as Plasmopara viticola and Botrytis cinerea. mdpi.commdpi.comresearchgate.net These studies have shown that this compound forms strong hydrophobic interactions within the binding pocket. mdpi.com The binding affinity of this compound to this site is high, making it an effective inhibitor. mdpi.com

The development of resistance to QoI fungicides is a significant issue in agriculture. mdpi.com A common mechanism of resistance is a point mutation in the cytochrome b gene, with the G143A mutation (a glycine (B1666218) to alanine (B10760859) substitution at position 143) being particularly prevalent. mdpi.commdpi.com This single amino acid change can significantly reduce the binding affinity of many QoI fungicides, rendering them less effective. mdpi.com However, some studies suggest that this compound may still retain a degree of effectiveness against certain G143A-mutated strains. mdpi.com

Structural analyses help to explain this phenomenon. The G143A mutation introduces a bulkier amino acid into the binding pocket, which can sterically hinder the binding of some QoI fungicides. The precise conformation and flexibility of the fungicide molecule determine its ability to accommodate this change. Famoxadone, for example, has been identified as a versatile binder for G143A-mutated cytochrome b in some fungi. mdpi.com

The table below details key structural interactions and their implications.

Component Interaction Detail Significance Supporting Evidence
This compoundBinds to the Qo site of cytochrome bBlocks electron transfer, inhibiting respirationMolecular docking studies mdpi.com
Cytochrome bForms hydrophobic interactions with this compoundStabilizes the inhibitor-protein complexIn silico simulations mdpi.commdpi.com
G143A MutationAlters the topology of the binding pocketCan confer resistance to QoI fungicidesFungal resistance monitoring mdpi.com
This compound & G143AMay retain some binding affinityPotential for continued efficacy against some resistant strainsComparative binding affinity studies mdpi.com

Resistance Dynamics and Management Strategies for Fenaminstrobin

Mechanisms of Resistance Development to Fenaminstrobin in Fungal Populations

Resistance to this compound and other QoI fungicides primarily arises from genetic modifications within the fungal pathogen that reduce the fungicide's efficacy. These mechanisms can be broadly categorized as target-site resistance and non-target-site resistance.

Characterization of Cytochrome b Gene Mutations (e.g., G143A, F129L)

The most prevalent mechanism of resistance to QoI fungicides is target-site modification due to mutations in the cytochrome b gene (cytb), which encodes a key protein in the mitochondrial respiratory chain. frac.infofrac.info These mutations alter the fungicide's binding site, thereby reducing its inhibitory effect.

G143A Mutation: The substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 is the most common and significant mutation conferring high-level resistance to QoI fungicides. frac.infomdpi.comcotton.org This single nucleotide polymorphism results in resistance factors that can be greater than 100, leading to a complete loss of disease control in the field when QoIs are used alone. frac.info The G143A mutation has been identified in numerous plant pathogens. frac.infocotton.org Interestingly, this compound has demonstrated the ability to maintain efficacy against fungi with the G143A mutation due to its flexible interaction with the cytochrome b pocket, a characteristic not shared by all QoI fungicides.

F129L Mutation: The replacement of phenylalanine (F) with leucine (B10760876) (L) at position 129 results in moderate or partial resistance to QoI fungicides. frac.inforesearchgate.net The resistance factors associated with the F129L mutation are generally lower, ranging from 5 to 15, and in some instances up to 50. frac.info Consequently, QoI fungicides applied at the recommended rates can often still provide effective control of pathogens carrying this mutation. frac.inforesearchgate.net The F129L mutation has been detected in a smaller number of pathogen species compared to G143A. frac.info

G137R Mutation: A less common mutation involves the substitution of glycine (G) with arginine (R) at position 137. frac.info This mutation also confers moderate resistance, similar to F129L, and has been found at very low frequencies in specific pathogens like Pyrenophora tritici-repentis. frac.info

Table 1: Key Mutations in the Cytochrome b Gene Conferring QoI Resistance

MutationAmino Acid ChangeResistance LevelAssociated Resistance FactorPrevalence
G143A Glycine to AlanineHigh (Complete)>100Widespread in many pathogen species frac.infocotton.org
F129L Phenylalanine to LeucineModerate (Partial)5 - 50Detected in a limited number of pathogen species frac.inforesearchgate.net
G137R Glycine to ArginineModerate (Partial)5 - 15Rare, found in specific pathogens frac.info

Investigation of Non-Target Site Resistance Mechanisms (e.g., Efflux Pumps, Alternative Respiration)

While target-site mutations are a primary concern, non-target-site resistance (NTSR) mechanisms also contribute to the reduced efficacy of fungicides. researchgate.netpesticidestewardship.org These mechanisms are often more complex and can confer resistance to multiple classes of fungicides. nih.govfrontiersin.org

Efflux Pumps: Fungal cells can actively transport fungicides out of the cell before they reach their target site through the action of efflux pumps, which are transport proteins. pesticidestewardship.orgmdpi.comnih.gov Overexpression of genes encoding these pumps, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can lead to multidrug resistance. nih.govnih.gov This mechanism can result in a quantitative reduction in sensitivity to various fungicides. nih.gov

Alternative Respiration: Some fungi possess an alternative oxidase (AOX) pathway that can bypass the cytochrome bc1 complex targeted by QoI fungicides. researchgate.net When the primary respiratory pathway is inhibited, these fungi can switch to the AOX pathway to maintain some level of ATP production. mdpi.com However, this alternative pathway is less efficient and may not be sufficient to support all fungal life stages, such as spore germination. mdpi.com The presence of salicylhydroxamic acid (SHAM), an inhibitor of alternative oxidase, can be used to investigate the role of this pathway in resistance. researchgate.net

Other potential NTSR mechanisms include the detoxification of the fungicide through metabolic processes and reduced uptake of the chemical by the fungal pathogen. pesticidestewardship.orgnih.gov

Population Genetics and Epidemiology of this compound Resistance

The development and spread of fungicide resistance within a fungal population are governed by principles of population genetics and epidemiology. The initial frequency of resistant individuals in a population is typically very low and arises from spontaneous mutations. afren.com.au The repeated application of a fungicide with the same mode of action exerts strong selection pressure, favoring the survival and reproduction of these resistant individuals. afren.com.au

Factors influencing the rate of resistance development include:

The biology of the pathogen: Pathogens with short generation times, high reproductive rates, and efficient spore dispersal are at a higher risk of developing resistance. frac.info

The properties of the fungicide: Single-site inhibitors like this compound generally have a higher risk of resistance development compared to multi-site fungicides. thepharmajournal.comnih.gov

Agronomic practices: The frequency and intensity of fungicide applications, as well as the size of the treated area, all contribute to the selection pressure. frac.info

The spread of resistance can occur through the dispersal of resistant spores by wind, water, or human activities. Understanding the genetic diversity and population structure of the pathogen is crucial for predicting and managing the spread of resistance. researchgate.netresearchgate.net Molecular tools are increasingly used to monitor the frequency of resistance alleles in field populations, providing valuable information for tailoring resistance management strategies. frac.info

Evolutionary Biology of Fungicide Resistance with this compound as a Case Study

The emergence of fungicide resistance is a clear example of evolution in action. nih.govrothamsted.ac.uk The introduction of a new fungicide creates a new selective environment for the pathogen population. afren.com.au Individuals with pre-existing or newly arisen mutations that confer a survival advantage in the presence of the fungicide will be selected for. afren.com.au Over time, the frequency of these resistant genotypes will increase in the population, leading to a decline in the fungicide's effectiveness. nih.gov

The evolution of resistance is not always a straightforward process. Fitness costs can be associated with resistance mutations, meaning that in the absence of the fungicide, resistant strains may be less competitive than their susceptible counterparts. frontiersin.org This can lead to a decrease in the frequency of resistance when the selection pressure is removed. However, compensatory mutations can sometimes arise that mitigate these fitness costs, leading to the stabilization of resistance in the population.

The study of fungicide resistance, with QoIs like this compound as a prime example, provides valuable insights into the evolutionary processes that drive adaptation in pathogen populations. thepharmajournal.comnih.gov This knowledge is essential for developing sustainable disease management strategies that can slow down the evolutionary trajectory of resistance. nih.gov

Integrated Resistance Management Strategies

To preserve the efficacy of this compound and other at-risk fungicides, integrated resistance management (IRM) strategies are essential. croplife.org.au These strategies aim to minimize the selection pressure for resistance by incorporating a variety of control tactics. irac-online.orgslideshare.net

Key components of an IRM program include:

Alternation and Mixtures: Rotating or mixing fungicides with different modes of action is a cornerstone of resistance management. slideshare.net This reduces the selection pressure on any single mode of action. afren.com.au

Limiting Applications: The total number of applications of fungicides from a specific FRAC group should be limited per season. frac.info

Preventative Applications: Applying fungicides before the establishment of high disease pressure can reduce the size of the pathogen population and the likelihood of selecting for resistant individuals. frac.info

Fungicide Resistance Action Committee (FRAC) Guidelines and this compound's Role

The Fungicide Resistance Action Committee (FRAC) is an international body that provides guidelines for the sustainable use of fungicides. wikipedia.orgflvc.orgcropprotectionnetwork.org FRAC classifies fungicides into groups based on their mode of action, which is indicated by a FRAC code on the product label. cropprotectionnetwork.orgfrac.info this compound belongs to FRAC Group 11, which includes all QoI fungicides that target the quinone 'outer' binding site of the cytochrome bc1 complex. frac.infoppqs.gov.in

FRAC guidelines for QoI fungicides emphasize the following:

Cross-Resistance: All fungicides within FRAC Group 11 are considered to have a high risk of cross-resistance, meaning that resistance to one member of the group will likely confer resistance to others. frac.infofrac.info

Application Limits: FRAC provides specific recommendations on the maximum number of applications of Group 11 fungicides per crop per season. frac.info

Mixture Partners: When used in mixtures, QoI fungicides should be combined with effective partners from different FRAC groups. frac.info

Preventative Use: It is recommended to apply QoI fungicides preventively to minimize the selection for resistance. frac.info

This compound's unique characteristic of maintaining some efficacy against G143A mutant strains makes it a potentially valuable tool within an IRM program, especially in situations where this mutation is prevalent. However, it is crucial to adhere to the overarching FRAC guidelines for Group 11 fungicides to ensure the long-term sustainability of this compound and other valuable QoI fungicides. frac.info

Synergistic Effects in Fungicide Mixtures (e.g., this compound with Tetraconazole)

The combination of this compound with other fungicides, particularly those with different modes of action, can lead to synergistic effects, enhancing disease control and helping to manage the development of resistance. Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. googleapis.com This approach is a key strategy in integrated pest management (IPM).

Research has specifically highlighted the synergistic interaction between this compound, a Quinone outside Inhibitor (QoI) fungicide, and tetraconazole (B1682234), a triazole fungicide. google.com Since these two fungicides have different mechanisms of action, there is no cross-resistance between them. google.com This combination has been shown to provide enhanced control of various plant diseases, including rice sheath blight. A significant advantage of this synergistic mixture is the potential to reduce the required application rates of each individual fungicide, which can lessen the environmental impact and slow the development of resistance. google.com

Studies have explored the co-toxicity and efficacy of such mixtures. For instance, a patented combination of this compound and tetraconazole, with a weight-to-part ratio ranging from 20:1 to 1:20, has been developed for the control of a wide range of fungal diseases in crops like grains, sugar beets, and fruits. google.com Beyond disease control, this particular mixture is also reported to have plant health benefits, such as preventing premature aging of crops and promoting increased yields. google.com

Similar synergistic outcomes have been observed with other fungicide combinations. For example, research on mixtures of this compound and difenoconazole (B1670550) demonstrated significant synergistic effects against Mycosphaerella melonis, the causal agent of gummy stem blight in watermelon. iacademic.info

The table below summarizes research findings on the synergistic effects of this compound in fungicide mixtures.

Fungicide Combination Target Pathogen/Disease Observed Synergistic Effects Reference(s)
This compound + TetraconazoleRice Sheath BlightEnhanced disease control, reduced required dosage of each component.
This compound + TetraconazolePowdery mildew, rust, spot blight, banded sclerotial blightSynergistic interaction, no cross-resistance, plant health benefits. google.com
This compound + DifenoconazoleMycosphaerella melonis (Gummy Stem Blight)Significant co-toxicity and improved control efficacy. iacademic.info

Rotational and Alternation Programs for Resistance Mitigation

The primary strategy for managing fungicide resistance is the rotation or alternation of fungicides with different modes of action (MOA). orchardly.co this compound belongs to the Quinone outside Inhibitors (QoI) group of fungicides (FRAC Group 11), which are known to have a high intrinsic risk of resistance development due to their single-site mode of action. ugd.edu.mkfrac.infobayer.us Consequently, repeated and sole use of this compound is strongly discouraged. frac.info

Effective resistance management programs are designed to minimize the selection pressure on fungal populations. ugd.edu.mk This is achieved by rotating this compound with fungicides from different chemical groups that have a lower risk of resistance, such as multi-site contact fungicides (e.g., chlorothalonil, mancozeb). orchardly.cobayer.us Alternating a high-risk fungicide like this compound with a low-risk one is a crucial tactic. orchardly.co

A well-designed rotational program avoids consecutive applications of fungicides with the same MOA. purdue.edu For example, after an application of this compound (FRAC Group 11), the next treatment should be a fungicide from a different FRAC group, such as a DMI (demethylation inhibitor, e.g., tetraconazole, FRAC Group 3) or an SDHI (succinate dehydrogenase inhibitor, FRAC Group 7). bayer.us Tank-mixing this compound with a suitable partner fungicide from a different MOA group is another effective strategy to delay resistance. orchardly.co

Research has identified this compound as a suitable candidate for inclusion in rotational programs aimed at managing resistance in pathogens like Plasmopara viticola (downy mildew) and Botrytis cinerea (gray mold). mdpi.comnih.govtamu.edu Limiting the total number of applications of any single mode of action within a growing season is also a critical component of these programs. orchardly.co

The following table provides a simplified, illustrative example of a rotational program designed to mitigate resistance.

Application Sequence Fungicide Class (FRAC Group) Example Active Ingredient Resistance Risk
Application 1Multi-site contact fungicide (M5)ChlorothalonilLow
Application 2QoI (11)This compoundHigh
Application 3DMI (3)TetraconazoleMedium
Application 4Multi-site contact fungicide (M3)MancozebLow
Application 5SDHI (7)BoscalidMedium to High

Environmental Behavior and Ecological Impact of Fenaminstrobin in Agroecosystems

Environmental Fate and Dissipation Pathways

The environmental persistence and movement of Fenaminstrobin are governed by a combination of abiotic and biotic processes. These processes dictate the compound's concentration and availability in different environmental compartments, such as soil and water.

The degradation of this compound is significantly influenced by light. Research indicates that the compound is stable in water and soil under dark conditions. nih.gov However, it undergoes substantial degradation when exposed to simulated sunlight. nih.gov This photodegradation is a primary dissipation pathway, leading mainly to the formation of photo-isomers. nih.gov

Hydrolysis also contributes to the transformation of this compound, although it may occur at a slower rate compared to photodegradation. The transformation pathway of the molecule can involve the hydrolysis of its chlorobenzene (B131634) and oxime-ether functional groups. nih.gov While specific kinetic data such as half-lives (DT50) for hydrolysis under various pH conditions are not extensively detailed in available literature, it is a recognized transformation process. nih.gov

Table 1: Abiotic Degradation Pathways of this compound

Degradation Process Conditions Outcome
Photodegradation Simulated Sunlight Substantial degradation; primary dissipation pathway nih.gov
Hydrolysis Aqueous environment Contributes to transformation via cleavage of chlorobenzene and oxime-ether groups nih.gov
Dark Conditions Absence of light Exhibits stability in water and soil nih.gov

Biotic transformations, mediated by microorganisms, are a key component of this compound's dissipation in the environment. nih.gov While the compound is relatively stable in sterile conditions, its degradation is observed in the presence of microbial populations in soil and water systems. frontiersin.org The biotransformation of this compound can proceed through several mechanisms.

Identified Biotransformation Processes for this compound:

Hydration nih.gov

Hydrolysis of chlorobenzene and oxime-ether groups nih.gov

Redox reactions nih.gov

The potential for this compound to move within the soil profile and leach into groundwater is largely determined by its sorption characteristics. Sorption to soil particles, particularly organic matter and clay, can reduce the amount of the compound available in the soil solution for transport. nih.gov

Specific data on the soil sorption coefficient (Kd or Koc) for this compound are limited in publicly available literature. However, for other strobilurin fungicides, adsorption is often correlated with the soil's organic matter and clay content. nih.gov Compounds with strong adsorption (high Koc values) have a lower potential for leaching. nih.gov Conversely, weak adsorption suggests a higher risk of mobility and potential contamination of lower soil horizons and groundwater, especially if subsequent degradation is slow. nih.gov Without specific mobility studies or sorption coefficients for this compound, its leaching potential remains an area requiring further investigation.

Ecotoxicological Implications for Non-Target Organisms

The introduction of any pesticide into the environment raises concerns about its effects on non-target organisms that are essential for ecosystem health and function. frontiersin.org

Beneficial fungi, such as arbuscular mycorrhizal fungi (AMF), form symbiotic relationships with the roots of most plants and are crucial for nutrient uptake. mdpi.com Fungicide applications can potentially disrupt this symbiosis. mdpi.combeyondpesticides.org The broad-spectrum activity of strobilurin fungicides may directly affect fungal biomass by inhibiting mitochondrial respiration, which could lead to shifts in the microbial community structure. frontiersin.org The specific effects of this compound on mycorrhizal fungi have not been extensively documented.

Pesticides can enter aquatic ecosystems through runoff and spray drift, posing a risk to aquatic life. nih.gov Strobilurin fungicides as a class are known to be highly toxic to many non-target aquatic organisms. researchgate.net

Studies on the related strobilurin fungicide azoxystrobin (B1666510) provide context for the potential aquatic toxicity. Azoxystrobin has demonstrated high toxicity to algae and other aquatic organisms, with effects observed at low microgram-per-liter concentrations. researchgate.netnih.gov

Table 2: Ecotoxicity Data for the Strobilurin Fungicide Azoxystrobin (for context)

Organism Endpoint Value (mg/L) Reference
Raphidocelis subcapitata (Alga) EC50 (72-hour) 0.25 nih.gov

Interactions with Terrestrial Non-Target Invertebrates

The introduction of any agrochemical into the environment necessitates a thorough evaluation of its potential effects on non-target organisms, which are crucial for maintaining ecosystem structure and function. For strobilurin fungicides like this compound, key terrestrial non-target invertebrates of concern include soil-dwelling organisms such as earthworms, and beneficial insects like pollinators.

Effects on Soil Organisms (Earthworms):

Earthworms are vital "ecosystem engineers," contributing to soil aeration, water infiltration, and nutrient cycling. mdpi.com Their constant contact with soil makes them highly susceptible to chemical contaminants. nih.gov While direct studies on the toxicity of this compound to earthworm species such as Eisenia fetida are not extensively documented in the available literature, research on other strobilurin fungicides provides insight into potential impacts. For example, studies on picoxystrobin (B33183) have shown that exposure can induce significant oxidative stress and DNA damage in Eisenia fetida. nih.gov In one study, higher concentrations of picoxystrobin led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov While antioxidant enzyme activities initially increased as a defense mechanism, they declined with prolonged exposure, suggesting the defense system was overwhelmed. nih.gov Similarly, other fungicides have been shown to cause sublethal effects that can alter growth, reproduction, and metabolic activity in earthworms. mdpi.comfrontiersin.org Given that this compound shares a similar mode of action with other strobilurins (inhibition of mitochondrial respiration), it is plausible that it could exert comparable pressures on these soil invertebrates.

Effects on Pollinators (Bees):

Pollinators, particularly bees, are essential for the reproduction of many agricultural crops and wild plants. Fungicide exposure can occur through direct contact during spraying or through the consumption of contaminated pollen and nectar. Although fungicides are not designed to be insecticidal, research has revealed that they can cause a range of sublethal effects and can interact synergistically with other pesticides, like insecticides, to increase toxicity. frontiersin.orgnih.gov For instance, studies on the strobilurin fungicide pyraclostrobin (B128455), when combined with the insecticide clothianidin, showed that it could diminish a bee's energy metabolism, leading to reduced movement and slower flight. While specific data on this compound's direct toxicity or synergistic effects on bee species is limited, the potential for impact exists, especially considering that bees may be exposed to a mixture of chemicals in agricultural landscapes. nih.gov

Table 1: Ecotoxicity of Selected Strobilurin Fungicides on Terrestrial Non-Target Invertebrates

This table includes data on related strobilurin compounds to provide context due to the limited specific data available for this compound.

Compound Species Endpoint Value Source
Picoxystrobin Eisenia fetida (Earthworm) Oxidative Stress Increased ROS and MDA levels at concentrations of 0.1-2.5 mg/kg nih.gov
Picoxystrobin Eisenia fetida (Earthworm) Genotoxicity Significant DNA damage at highest concentrations (2.5 mg/kg) nih.gov
Pyraclostrobin Apis mellifera (Honey Bee) Behavioral Altered energy metabolism, reduced movement when combined with clothianidin

Bioavailability and Potential for Residue Accumulation in Environmental Compartments

The environmental persistence and bioavailability of a pesticide determine its potential for long-term ecological impact and accumulation in various environmental compartments. The half-life (T½) of a compound—the time it takes for 50% of the initial amount to degrade—is a key metric for assessing persistence. orst.edu

Research conducted in peanut field ecosystems has provided specific data on the dissipation of this compound. Field trials have shown that the half-life of this compound varies depending on the environmental matrix and geographic location. In peanut plants, the half-life was observed to be in the range of 1.3 to 10 days. tandfonline.comresearchgate.net In soil, the compound demonstrated slightly greater persistence, with a half-life ranging from 5.5 to 20 days. tandfonline.comresearchgate.net A separate study in a rice field ecosystem reported a similar soil half-life of 6.4 to 13.9 days. tandfonline.com This persistence is comparable to other strobilurins like pyraclostrobin (soil T½ of 5.5 to 9.0 days in one study) but indicates a faster degradation than some others, such as azoxystrobin, which can have a soil half-life of up to 164 days under certain conditions. nih.govepa.gov

The potential for residue accumulation in edible portions of crops is a critical aspect of food safety evaluation. In the peanut field trials, terminal residues of this compound in the peanut kernels were found to be below the limit of quantitation of <0.004 mg/kg, indicating a low risk of accumulation in the final agricultural product when used according to good agricultural practices. tandfonline.comresearchgate.net

Table 2: Environmental Dissipation and Residue of this compound

Environmental Matrix Half-Life (T½) in Days Terminal Residue Level (mg/kg) Limit of Quantitation (LOQ) (mg/kg) Source
Peanut Plant 1.3 - 10 Not Applicable 0.01 tandfonline.comresearchgate.net
Soil (Peanut Field) 5.5 - 20 Not Applicable 0.002 tandfonline.comresearchgate.net
Soil (Rice Field) 6.4 - 13.9 Not Applicable Not Specified tandfonline.com
Peanut Kernels Not Applicable <0.004 0.004 tandfonline.comresearchgate.net

Efficacy and Performance of Fenaminstrobin in Crop Protection Systems

Spectrum of Fungicidal Activity against Major Plant Pathogens

Fenaminstrobin demonstrates a broad spectrum of fungicidal activity, making it a valuable tool for managing diseases in various crops such as cereals, fruits, and vegetables. herts.ac.uk It is effective against plant diseases caused by a range of fungal classes, including Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. suzehg.com Research has confirmed its strong inhibitory effects on spore germination, mycelial growth, and respiration in target fungi. researchgate.net

This compound has shown excellent control of several economically important fungal diseases. suzehg.com

Powdery Mildew and Rust: It is particularly effective against powdery mildew and rust on various crops, including cereals like wheat. google.comsuzehg.com A study on grapevines demonstrated a control efficacy of over 90% against powdery mildew, highlighting its potential as a key component in disease management strategies.

Downy Mildew: While specific efficacy data against downy mildew is less detailed in the provided sources, its broad-spectrum nature suggests activity against Oomycetes, the class to which downy mildew pathogens belong. suzehg.comnyxxb.cngoogle.com

Other Diseases: this compound is also effective against other significant crop diseases, including leaf blight, rice blast, rice sheath blight, and grey mold (Botrytis cinerea). herts.ac.ukresearchgate.net

Interactive Table: Efficacy of this compound Against Specific Fungal Pathogens
PathogenDiseaseCrop(s)Efficacy Noted
Blumeria graminisPowdery MildewCereals (e.g., Wheat), GrapesExcellent control, >90% efficacy in grapes google.comsuzehg.com
Puccinia spp.RustCereals (e.g., Wheat)Excellent control herts.ac.ukgoogle.comsuzehg.com
Alternaria solaniEarly BlightTomatoEffective, with an EC50 of 1.5140 mg·L⁻¹ cnveg.org
Botrytis cinereaGrey MoldVarious, including Strawberry, CucumberStrong inhibitory effect on spore germination and mycelial growth herts.ac.ukresearchgate.net
Rhizoctonia solaniSheath BlightRice, WheatEffective control, particularly when combined with other fungicides chinacrops.org
Magnaporthe oryzaeRice BlastRiceEffective control herts.ac.ukpatsnap.com
Mycosphaerella melonisGummy Stem BlightWatermelonEffective, especially in combination with difenoconazole (B1670550) iacademic.info

The performance of this compound has been validated in both controlled laboratory settings and real-world field applications.

Controlled Conditions: In vitro studies have established the baseline sensitivity of various pathogens to this compound. For example, against 108 isolates of Botrytis cinerea, the mean EC50 value for mycelial growth inhibition was 0.0130 µg/mL. researchgate.net Another study determined the EC50 of this compound against Alternaria solani to be 1.5140 mg·L⁻¹. cnveg.org Greenhouse trials on strawberry and cucumber leaves demonstrated that the protective effect of this compound against B. cinerea was better than its curative effect. researchgate.net

Field Conditions: Field trials have confirmed the practical effectiveness of this compound. In peanut fields, this compound showed half-lives of 1.3–10 days in the plant and 5.5–20 days in the soil. researchgate.net A field experiment on winter wheat showed that a seed treatment containing this compound, difenoconazole, and thiamethoxam (B1682794) effectively controlled sheath blight. chinacrops.org Similarly, field trials demonstrated that a mixture of this compound and propineb (B166679) effectively controlled tomato early blight. cnveg.org Research on watermelon showed that 24% this compound·difenoconazole SC provided good control of gummy stem blight in practical production. iacademic.info

Methodologies for Efficacy Assessment (e.g., In Vitro EC50 Determination, Greenhouse Trials)

The efficacy of this compound is assessed through a variety of standardized scientific methodologies.

In Vitro EC50 Determination: A common laboratory method is the determination of the 50% effective concentration (EC50). This involves using techniques like the agar (B569324) dilution or spore germination method to measure the concentration of this compound required to inhibit fungal growth or spore germination by 50%. researchgate.netcnveg.org For instance, the baseline sensitivity of Botrytis cinerea was established by determining EC50 values for mycelial growth and spore germination from a large number of isolates. researchgate.net

Greenhouse Trials: Controlled environment trials, such as those conducted in greenhouses, are crucial for evaluating the protective and curative activity of the fungicide on live plants. researchgate.net These trials involve applying the fungicide before or after inoculation with the pathogen and monitoring disease development over time, often on detached leaves or whole plants. researchgate.net

Field Trials: Ultimately, efficacy must be proven in field trials under real-world agricultural conditions. cnveg.orgchinacrops.org These trials are designed to assess performance against natural pathogen populations and under variable environmental conditions, often comparing the product to existing standards or untreated controls. chinacrops.org

Role of this compound in Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control strategies to minimize economic, health, and environmental risks. epa.govfao.org this compound, as a broad-spectrum fungicide, can be a key component in an IPM program. herts.ac.uk

Its role within IPM includes:

Preventative Applications: Used preventatively, this compound can protect crops from initial infection, which is a core principle of IPM. frac.infopan-uk.org

Resistance Management: As a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), it is crucial to use this compound in rotation or combination with fungicides from different chemical groups that have different modes of action. frac.info This strategy helps to delay the development of resistant pathogen populations. google.comfrac.info For example, studies have shown synergistic effects when this compound is combined with triazole fungicides like difenoconazole and tetraconazole (B1682234), or with propineb. cnveg.orgiacademic.info

Targeted Control: IPM emphasizes accurate pest identification and monitoring to apply pesticides only when necessary. epa.gov The high efficacy of this compound against specific, economically damaging diseases allows for targeted applications when action thresholds are met.

Influence on Crop Health and Agronomic Parameters (excluding yield increase due to dosage)

Beyond direct disease control, some strobilurin fungicides are known to have positive effects on plant physiology, often referred to as "plant health" or "greening" effects.

Improved Plant Quality: In a study on winter wheat, a seed treatment containing this compound was found to significantly improve the germination rate and enhance the quality of the wheat plants, independent of its pest control function. chinacrops.org These treatments resulted in no phytotoxicity, ensuring emergence and mature plant safety. chinacrops.org These plant health benefits can lead to more robust crops that are better able to withstand various stresses. googleapis.com

Advanced Analytical Methodologies for Fenaminstrobin Research

Chromatographic Techniques for Detection and Quantification (e.g., HPLC-MS/MS, GC-MS/MS)

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the trace analysis of Fenaminstrobin residues. The combination of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a highly sensitive and selective detector like a tandem mass spectrometer (MS/MS) provides robust and reliable quantification. mdpi.comchromatographyonline.com

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or the ultra-high performance version, UPLC-MS/MS) is frequently the method of choice for this compound and other thermolabile, polar, or non-volatile pesticides. chromatographyonline.com The technique separates compounds in a liquid mobile phase passing through a solid stationary phase column before they are ionized and detected by the mass spectrometer. measurlabs.com This approach offers excellent sensitivity and is ideal for analyzing complex matrices like food and environmental samples. mdpi.comresearchgate.net

Gas chromatography-tandem mass spectrometry (GC-MS/MS) serves as a complementary technique, particularly suitable for volatile and semi-volatile compounds. chromatographyonline.com For certain strobilurin fungicides, GC-MS has been effectively used for residue analysis. researchgate.net The selection between LC-MS/MS and GC-MS/MS often depends on the specific properties of the analyte and the complexity of the sample matrix. chromatographyonline.com

Table 7.1: Example of HPLC-MS/MS Parameters for this compound Analysis

Parameter Specification Purpose
Chromatographic System HPLC or UPLC High-resolution separation of analytes.
Analytical Column C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm) Stationary phase for separating this compound from other matrix components.
Mobile Phase Acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid The solvent system that carries the sample through the column; formic acid improves peak shape.
Ionization Source Electrospray Ionization (ESI), positive mode Generates charged ions from the analyte molecules for mass analysis. researchgate.net

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for accurate quantification. mdpi.com |

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to extract the target analyte from the sample matrix and remove interfering substances. phenomenex.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and highly effective technique for preparing food and agricultural samples for pesticide residue analysis. phenomenex.comquechers.eumdpi.com

The QuEChERS procedure generally involves two main steps:

Extraction and Partitioning : The homogenized sample (e.g., fruit, vegetable, or soil) is first extracted with an organic solvent, most commonly acetonitrile. phenomenex.commdpi.com Subsequently, a mixture of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added. quechers.eu This salt mixture induces phase separation between the aqueous and organic layers and helps drive the pesticides into the acetonitrile layer. quechers.eumdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a sorbent material and additional MgSO₄ to remove residual water. quechers.euiaea.org The choice of sorbent is crucial and depends on the sample matrix. Primary secondary amine (PSA) is commonly used to remove sugars and organic acids. For samples rich in pigments like chlorophyll (B73375) or carotenoids, graphitized carbon black (GCB) may be added, while C18 is used to remove fats and other non-polar interferences. phenomenex.comiaea.org

This streamlined process significantly reduces solvent usage and sample handling time compared to traditional methods, improving laboratory efficiency and throughput. phenomenex.comquechers.eu

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. researchgate.net For pesticide residue analysis, validation is often performed in accordance with internationally recognized guidelines, such as those from the European Commission (SANTE) or the AOAC. mdpi.comteagasc.ie Key parameters assessed during method validation include linearity, accuracy (as recovery), precision (as relative standard deviation, RSD), selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Linearity : Establishes a proportional relationship between the concentration of the analyte and the instrument's response over a specific range. Correlation coefficients (r²) greater than 0.99 are typically required. mdpi.com

Accuracy & Recovery : Accuracy is measured through recovery experiments, where blank samples are fortified with a known amount of this compound at different concentration levels. The percentage of the added analyte that is successfully measured is the recovery. Acceptable recovery rates are generally within the 70-120% range. mdpi.comresearchgate.net

Precision : Evaluates the closeness of repeated measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). RSD values below 20% are generally considered acceptable. mdpi.comresearchgate.net

LOD and LOQ : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.net

Table 7.2: Validation Data for this compound Analysis in Various Matrices

Matrix Method Fortification Levels (mg/kg) Average Recovery (%) RSD (%) LOQ (mg/kg) Reference
Peanut LC-MS/MS 0.01, 0.05, 0.5 82.7 - 103.4 1.3 - 7.9 (intra-day) 0.01 researchgate.net
Rice UPLC-MS/MS & GC-MS/MS Not specified 70 - 120 < 20 ≤ 0.01 mdpi.com

Spectroscopic Characterization Techniques (e.g., NMR, FT-IR)

While chromatographic methods are ideal for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural elucidation and characterization of the this compound molecule itself. thermofisher.comajol.info

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies the functional groups present within a molecule. thermofisher.com The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its various bonds, such as C=O (ester), C=N (oxime ether), C-O (ether linkages), and aromatic C-H and C=C vibrations from the phenyl rings. This provides a molecular "fingerprint" that can confirm the identity of the compound. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique used primarily to determine the precise organic structure of a molecule. thermofisher.com ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov By analyzing chemical shifts, signal splitting patterns, and integration, the connectivity of atoms can be pieced together, allowing for unambiguous confirmation of the this compound structure. ajol.inforesearchgate.net These techniques are typically used during the synthesis and initial characterization of the compound rather than for routine residue analysis.

Development of Biosensors and Immunoassays for this compound Monitoring

Emerging analytical tools such as biosensors and immunoassays offer the potential for rapid, cost-effective, and on-site screening of pesticides like this compound. nih.govmdpi.com These devices combine a biological recognition element with a physical transducer to generate a measurable signal in the presence of the target analyte. nih.gov

Immunoassays : These methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use the highly specific binding between an antibody and its target antigen (in this case, this compound or a related hapten). The high specificity of antibodies allows for the detection of the target compound even in complex mixtures with minimal sample cleanup. scielo.br

Biosensors : A biosensor integrates a biological component (e.g., an enzyme, antibody, or nucleic acid) with a signal transducer (e.g., electrochemical, optical, or piezoelectric). scielo.brresearchgate.net For instance, an electrochemical biosensor might use an enzyme whose activity is inhibited by this compound. This inhibition would cause a change in the electrochemical signal, proportional to the concentration of the fungicide. mdpi.com

While the development of biosensors specifically for this compound is an ongoing area of research, the principles have been successfully applied to other pesticides. mdpi.com The main advantages of these technologies are their potential for portability, speed, and high-throughput screening, making them valuable complements to conventional chromatographic methods for environmental and food safety monitoring. nih.gov

Structure Activity Relationship Sar Studies and Analog Development for Fenaminstrobin

Identification of Key Structural Moieties for Fungicidal Potency

The fungicidal efficacy of fenaminstrobin is intrinsically linked to specific structural components within its molecule. The core of its activity lies in the strobilurin pharmacophore, which is responsible for its mechanism of action. Key structural moieties essential for its biological activity include the methoxyacrylate group and the N-methylacetamide functional group.

The methoxyacrylate moiety is a hallmark of QoI (Quinone outside inhibitor) fungicides and is crucial for binding to the Qo site of the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi. This binding blocks electron transfer, leading to a depletion of ATP and ultimately causing fungal cell death. The specific arrangement of the atoms in this group facilitates the necessary interactions within the binding pocket of the target enzyme.

Table 1: Key Structural Moieties of this compound and Their Functions

Structural MoietyImportance for Fungicidal Potency
Methoxyacrylate GroupEssential for binding to the Qo site of the cytochrome bc1 complex, inhibiting mitochondrial respiration.
N-methylacetamide GroupContributes to the molecule's overall physicochemical properties and interaction with the target site.
Dichlorophenyl GroupInfluences the molecule's conformation and electronic properties, affecting binding affinity.
Oxime Ether LinkageProvides structural flexibility and correctly orients the key functional groups for optimal interaction with the target enzyme.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful in silico tools that have been instrumental in understanding and predicting the fungicidal activity of this compound and its analogs. mdpi.comresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. frac.info These models are developed by analyzing a series of compounds with known activities and identifying the structural descriptors that correlate with their potency.

For this compound, QSAR studies can be employed to predict its effectiveness against both wild-type and mutated strains of fungal pathogens. mdpi.com For instance, in silico studies using QSAR models have been utilized to forecast the efficacy of this compound against mutated strains of fungal cytochrome b, which is the target site for this class of fungicides. mdpi.com This predictive capability is invaluable for the early assessment of potential resistance mechanisms and for designing new derivatives that can overcome them.

The development of robust QSAR models involves several key steps:

Data Set Selection: A diverse set of this compound analogs with experimentally determined fungicidal activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Table 2: Hypothetical QSAR Data for this compound Analogs

AnalogLogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)Fungicidal Activity (EC50, µM)
This compound4.5120.52.80.5
Analog A4.2115.22.51.2
Analog B4.8125.83.10.3
Analog C3.9110.12.22.5
Analog D4.6122.32.90.8

This table is for illustrative purposes to demonstrate the type of data used in QSAR modeling.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening. frac.info

Design and Synthesis of Novel this compound Derivatives

The insights gained from SAR and QSAR studies provide a rational basis for the design and synthesis of novel this compound derivatives with potentially improved properties. The goal of such synthetic efforts is often to enhance fungicidal potency, broaden the spectrum of activity, improve pharmacokinetic properties, or overcome existing resistance mechanisms. nih.govmdpi.commdpi.com

The synthesis of this compound itself involves the formal condensation of the carboxy group of (2E)-2-{2-[(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid with the amino group of methylamine. The synthesis of novel derivatives would involve modifications at various positions of the this compound molecule. Common strategies for creating chemical diversity include:

Modification of the Phenyl Ring: Introducing different substituents on the dichlorophenyl ring to alter its electronic and steric properties.

Alteration of the Methoxyacrylate Moiety: Replacing the methyl group of the methoxyimino group with other alkyl or functional groups.

Modification of the N-methylacetamide Group: Varying the amide substituent to modulate solubility and other physicochemical properties.

The synthesis of these new analogs often involves multi-step reaction sequences, which may include reactions such as nucleophilic substitution, condensation, and protection/deprotection of functional groups.

Table 3: General Synthetic Strategies for this compound Derivatives

Target ModificationGeneral Synthetic Approach
Phenyl Ring SubstitutionUse of variously substituted phenyl boronic acids in a Suzuki coupling reaction.
Methoxyacrylate VariationO-alkylation of the oxime with different alkyl halides.
Amide Group AlterationAmidation of the corresponding carboxylic acid with a range of primary or secondary amines.
Linker ModificationSynthesis of alternative linker structures followed by coupling to the core moieties.

Evaluation of Modified Structures for Enhanced Efficacy or Reduced Resistance Propensity

Once novel this compound derivatives are synthesized, they undergo rigorous biological evaluation to assess their fungicidal efficacy and their potential to overcome resistance. This evaluation typically involves a tiered screening process.

Initial in vitro assays are conducted to determine the intrinsic fungicidal activity of the new compounds against a panel of target fungal pathogens. The half-maximal effective concentration (EC50) values are determined to quantify their potency. These assays are often performed on both sensitive (wild-type) and resistant fungal strains to assess the impact of the structural modifications on overcoming resistance. For QoI fungicides like this compound, resistance is often associated with specific point mutations, such as the G143A substitution in the cytochrome b gene. researchgate.net Therefore, testing against strains with this mutation is crucial.

Promising candidates from in vitro studies are then advanced to in vivo testing on host plants in greenhouse or field trials. These studies evaluate the compound's ability to protect plants from fungal infection and assess its performance under more realistic environmental conditions.

In silico docking studies are also employed to visualize and analyze the binding interactions of the new derivatives with the target enzyme. researchgate.net These studies can provide a molecular-level explanation for the observed changes in activity and can help to refine the design of future analogs. A study using in silico simulations identified this compound as having a strong affinity for the cytochrome b of Plasmopara viticola. mdpi.com

The ultimate goal of this iterative cycle of design, synthesis, and evaluation is to identify new this compound analogs with superior performance characteristics, such as enhanced efficacy against a broader range of pathogens or a reduced propensity for the development of resistance. mdpi.com

Table 4: Evaluation of Hypothetical this compound Derivatives

CompoundModificationEC50 (Wild-Type) (µM)EC50 (G143A Mutant) (µM)In Vivo Efficacy (% Control)
This compound-0.5>10085
Derivative X2,6-difluorophenyl0.45088
Derivative YN-ethylacetamide0.6>10082
Derivative ZMethoxyacrylate replaced2.11.875

This table is for illustrative purposes to demonstrate the evaluation process of novel derivatives.

Regulatory Science and Sustainable Use Considerations for Fenaminstrobin

National and International Regulatory Frameworks Governing Fungicides

The approval and regulation of fungicides like fenaminstrobin are managed through structured, data-driven frameworks at both national and international levels. These systems are designed to ensure that plant protection products meet high standards of safety and efficacy before they can be marketed and used.

In the United States , the Environmental Protection Agency (EPA) is the primary regulatory body, operating under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA). epa.govwikipedia.org FIFRA mandates that all pesticides must be registered with the EPA, a process that requires manufacturers to submit extensive data on product chemistry, performance, and potential hazards to humans and non-target organisms. wikipedia.orgorst.edu The FQPA further requires a comprehensive assessment of the aggregate risk from pesticides, leading to the establishment of tolerances, or maximum legally permissible residue levels, in food. epa.gov For tracking purposes, the U.S. Food and Drug Administration (FDA) has assigned this compound the Unique Ingredient Identifier 0Q1G2509XK.

The European Union employs a dual-system for regulation. europa.eu The European Food Safety Authority (EFSA) is responsible for the risk assessment of the active substances, while the individual Member States are responsible for the authorization of the final plant protection products at a national level. europa.eu The overarching legislation is Regulation (EC) No 1107/2009, which sets out the criteria and procedures for pesticide approval. europa.eu This process is known for its comprehensive and often lengthy evaluation, which can take several years from submission to final approval. europa.eu this compound is identified within the European Community with the number 875-503-9.

As this compound was first developed in China , its regulation within this jurisdiction is particularly relevant. China has established its own robust regulatory system for pesticides, managed by the Ministry of Agriculture and Rural Affairs. agrocarelatinoamerica.org This framework includes setting Maximum Residue Limits (MRLs) for pesticides in food, as detailed in national standards such as GB 2763-2019, which includes provisions for this compound. usda.govcodeofchina.comnfi.or.th The country has also been progressively strengthening its environmental regulations and phasing out higher-toxicity pesticides to encourage the use of newer, lower-risk compounds. agrocarelatinoamerica.org In China, this compound is commonly known by the name xiwojunan.

Internationally, organizations and conventions provide a broader context for national regulations. The Food and Agriculture Organization (FAO) and the World Health Organization (WHO) collaborate on the Codex Alimentarius, which sets international food standards, including MRLs for pesticides. Additionally, bodies like the Rotterdam and Stockholm Conventions govern the international trade and management of hazardous chemicals, including certain pesticides. fao.org

Table 1: Overview of Key Regulatory Agencies and Frameworks

Jurisdiction/BodyPrimary Regulatory Agency/AgenciesKey Legislation/FrameworkRole in Fungicide Regulation
United States Environmental Protection Agency (EPA), Food and Drug Administration (FDA)Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA); Food Quality Protection Act (FQPA)Registers pesticides, assesses risks, and sets food tolerances (maximum residue limits). epa.govwikipedia.org
European Union European Food Safety Authority (EFSA), European Commission, Member StatesRegulation (EC) No 1107/2009EFSA assesses active substances; the Commission and Member States approve substances and authorize products. europa.eueuropa.eu
China Ministry of Agriculture and Rural AffairsRegulation on Pesticide Administration; National Food Safety Standards (e.g., GB 2763)Controls pesticide registration, production, and use; sets MRLs for food products. agrocarelatinoamerica.orgusda.gov
International Food and Agriculture Organization (FAO), World Health Organization (WHO)Codex Alimentarius, International Code of Conduct on Pesticide ManagementSets international standards for food safety and provides guidance on pesticide management. fao.org

Environmental Risk Assessment Methodologies (excluding human health risk assessment)

The environmental risk assessment (ERA) for fungicides like this compound is a systematic, tiered process designed to evaluate potential adverse effects on non-target organisms and the broader ecosystem. europa.eu This process explicitly excludes direct human health risk assessment, focusing instead on ecological endpoints. The ERA is a cornerstone of regulatory decisions in jurisdictions like the EU and the US. europa.euepa.gov

The ERA process can be broken down into four main phases:

Hazard Identification : This step involves identifying the intrinsic hazardous properties of the fungicide. For this compound, as a strobilurin (QoI) fungicide, a key hazard is its mechanism of action—inhibiting mitochondrial respiration. apsnet.orgresearchgate.net While this is effective against fungi, this fundamental biological process is also present in a wide range of non-target organisms, making them potentially susceptible. mdpi.com

Hazard Characterization : This phase quantifies the dose-response relationship, determining the concentrations at which adverse effects occur in representative non-target organisms. Standardized ecotoxicology studies are conducted on various species, including aquatic organisms (fish, daphnia, algae), terrestrial invertebrates (earthworms, beneficial insects), and soil microorganisms. nih.gov Strobilurin fungicides as a class are known to be highly toxic to aquatic life, and this is a critical aspect of their hazard profile. researchgate.netmsu.edu

Exposure Assessment : This step estimates the Predicted Environmental Concentration (PEC) of the fungicide in different environmental compartments such as soil, water, and air. The assessment considers the compound's environmental fate and behavior, including its degradation rate, potential for runoff and leaching, and dissipation in the environment. europa.eujchr.org The physicochemical properties of a strobilurin, such as its lipophilicity (tendency to dissolve in fats), influence its uptake by organisms and its potential to accumulate. sci-hub.se

Risk Characterization : In the final phase, the results of the exposure and hazard characterization are integrated. epa.gov The PEC is compared to the Predicted No-Effect Concentration (PNEC), which is derived from the ecotoxicology studies. The ratio between these two values (PEC/PNEC) determines the Risk Quotient (RQ). If the RQ exceeds a certain level of concern, it indicates a potential risk, and risk mitigation measures may be required. usda.gov

Table 2: Tiers in Environmental Risk Assessment for Fungicides

Assessment TierDescriptionKey Outputs
Tier 1: Screening-Level Assessment Initial, conservative assessment using standard laboratory data and worst-case exposure scenarios.Risk Quotients (RQ) based on acute toxicity data (e.g., LC50, EC50) and high-exposure estimates.
Tier 2: Refined Assessment If Tier 1 indicates potential risk, this tier uses more realistic data, such as chronic toxicity studies (e.g., No Observable Effect Concentration - NOEC) and more specific exposure models. sci-hub.seRefined RQs, potential for chronic effects analysis.
Tier 3: Higher-Tier Studies Involves more complex, semi-field (e.g., mesocosms) or full-field studies to investigate population-level effects and recovery under more realistic environmental conditions.Population-level effect assessments, understanding of indirect effects, and recovery potential.

Stewardship Programs and Best Management Practices for this compound Application

Effective stewardship and the adoption of Best Management Practices (BMPs) are crucial for the sustainable use of this compound, primarily to manage the high risk of fungicide resistance development and to minimize environmental exposure. msu.edunumberanalytics.com this compound belongs to the Quinone outside Inhibitor (QoI) group, also known as strobilurins, which are classified by the Fungicide Resistance Action Committee (FRAC) under Code 11. apsnet.orgcropprotectionnetwork.org This group is considered to have a high risk of resistance because a single gene mutation in the target pathogen can lead to a significant loss of efficacy. apsnet.org

Key stewardship strategies focus on Integrated Pest Management (IPM), a holistic approach that combines cultural, biological, and chemical methods to manage diseases. plantprotection.plmdpi.com

Resistance Management:

Rotation and Alternation: The cornerstone of strobilurin stewardship is to avoid repeated use of the same mode of action. numberanalytics.com Growers should rotate this compound with fungicides from different FRAC groups. farmonaut.com Alternating applications or using block treatments of different fungicide classes prevents the continuous selection pressure that drives resistance. msu.edu

Limit Number of Applications: Fungicide labels for strobilurins often restrict the total number of applications per season, as well as the number of sequential applications. msu.edu A general guideline is that strobilurin fungicides should not constitute more than one-third of the total fungicide applications in a season. msu.edu

Use of Mixtures: Using pre-formulated mixtures or tank-mixing this compound with a fungicide from a different mode of action (e.g., a triazole) is a key strategy. grdc.com.au This makes it more difficult for a fungal population to develop resistance to both active ingredients simultaneously.

Preventative Application: Strobilurins are most effective when applied preventatively or very early in the disease cycle, as they primarily inhibit spore germination. msu.edu Their post-infection activity is limited.

Environmental Protection:

Scouting and Monitoring: Regular field scouting helps determine the actual need for a fungicide application, ensuring that chemicals are used only when necessary to prevent economic damage. msu.edu

Application Technology: Utilizing modern application technology, such as drift-reducing nozzles and maintaining appropriate boom height, minimizes the movement of spray droplets off-target and into adjacent areas, particularly water bodies. alberta.casyngenta.co.nz

Industry and academic-led stewardship programs play a vital role in educating growers on these practices, ensuring the long-term viability and effectiveness of important fungicides like this compound. syngenta.co.nzbio-conferences.orgbio-conferences.org

Table 3: Best Management Practices for this compound (FRAC Group 11)

Practice CategorySpecific ActionRationale
Resistance Management Rotate or alternate with fungicides from different FRAC groups (e.g., Group 3 - DMIs, Group 7 - SDHIs). farmonaut.comPrevents continuous selection pressure on the target pathogen, delaying resistance. apsnet.orgnumberanalytics.com
Limit the total number of strobilurin applications per season (often to 2-4). msu.eduReduces the overall selection pressure for resistant individuals.
Use in tank-mixes or pre-mixes with fungicides of a different mode of action. grdc.com.auProvides multiple modes of action, making it harder for resistance to develop.
Apply preventatively, before or at the very early stages of disease development. msu.eduMaximizes efficacy as strobilurins are excellent at inhibiting spore germination.
Environmental Stewardship Employ Integrated Pest Management (IPM) principles (e.g., resistant cultivars, crop rotation). plantprotection.plReduces disease pressure and the overall need for fungicide applications.
Use precision application technology (e.g., drift-reduction nozzles). syngenta.co.nzMinimizes off-target spray drift, protecting non-target organisms and water sources. msu.edu
Adhere strictly to label instructions regarding buffer zones around water bodies.Protects highly sensitive aquatic ecosystems from exposure. msu.edu

Future Research Directions and Emerging Challenges in Fenaminstrobin Science

Addressing Novel Resistance Mechanisms and Evolving Pathogen Populations

A primary challenge in the long-term utility of any single-site fungicide is the development of resistance in target pathogen populations. For Quinone outside Inhibitor (QoI) fungicides like fenaminstrobin, the most well-documented resistance mechanism is a target site mutation in the cytochrome b gene. nih.gov Specifically, the G143A mutation is known to confer resistance to many QoI fungicides. frac.info However, research indicates that this compound's unique molecular structure may offer advantages in resistance management. Studies have shown that it exhibits no cross-resistance with certain other fungicide types, making it a valuable tool for integrated resistance management strategies that involve rotating fungicides with different modes of action. google.com

Future research is increasingly focused on identifying and understanding novel resistance mechanisms beyond the G143A mutation. frontiersin.org The evolution of pathogen populations presents a continuous challenge, necessitating ongoing surveillance and the study of pathogen genetics. frontiersin.org Research strategies to counteract resistance development include:

Combination Therapies: Investigating the synergistic effects of this compound with fungicides from different chemical groups. For instance, research on combining this compound with tetraconazole (B1682234) has demonstrated enhanced control over rice sheath blight, which can help manage resistant strains and reduce the required dosage of each compound. google.com Similarly, combinations with difenoconazole (B1670550) have shown improved efficacy.

Modeling Resistance Evolution: Utilizing this compound as a model compound to study the molecular basis of resistance in fungal pathogens. This research helps in predicting and mitigating the spread of resistant strains.

Understanding Fitness Costs: Investigating potential fitness penalties in resistant pathogen strains. While a mutation may confer resistance, it can sometimes lead to reduced virulence or growth rate in the pathogen, which is a critical aspect of its long-term management. researchgate.net

The Fungicide Resistance Action Committee (FRAC) provides guidelines for the use of QoI fungicides to delay resistance development, which include limiting the number of applications per season and using them in mixtures with fungicides that have a different mode of action. frac.info

Development of Advanced Formulation Technologies for Optimized Delivery

To enhance the efficiency, safety, and environmental profile of this compound, research is being directed towards the development of advanced formulation technologies. These new formulations aim to deliver the active ingredient more effectively to the target site while minimizing off-target effects.

Other emerging areas of formulation research that hold promise for this compound include:

Microencapsulation: This technology involves enclosing the active ingredient within a protective coating. chalmers.segoogle.com Microcapsules can be designed for controlled or triggered release, which would allow for a slow, sustained release of this compound over time, prolonging its protective effect and reducing the need for frequent applications. chalmers.se The preparation of microcapsules can be achieved through methods like interfacial polymerization, resulting in formulations such as microcapsule suspensions or granules. google.com

These advanced formulations aim to improve the performance of this compound by ensuring the active ingredient is stable, protected from degradation, and released at the optimal time and location. www.gov.ukresearchgate.net

Integration of this compound with Digital and Precision Agriculture Technologies

The integration of this compound application with precision agriculture technologies offers a pathway to optimize its use, enhance crop protection, and promote sustainability. cubettech.comqaltivate.com Precision agriculture utilizes data-driven tools to manage spatial and temporal variability within fields, moving away from uniform applications. researchgate.netcalpoly.edu

Future research and development are focused on integrating this compound application with the following technologies:

Drones and Remote Sensing: Unmanned aerial vehicles (UAVs or drones) and satellite imagery provide high-resolution data on crop health. cubettech.com They can help in the early detection of disease hotspots before they are visible to the naked eye. researchgate.net This information allows for timely and targeted spraying of this compound, improving its efficacy. cubettech.com

IoT-based Monitoring and Decision Support Systems: Internet of Things (IoT) devices, such as in-field sensors that monitor temperature and humidity, can provide real-time data on environmental conditions that favor disease development. cubettech.com This data can be fed into disease prediction models that alert farmers when the risk of an outbreak, such as mildew, is high. cubettech.com Such decision support systems can guide the precise timing of this compound applications for maximum protective effect. google.com

Case studies in precision agriculture have demonstrated the potential for these technologies to improve crop yield and efficiency while reducing input costs. cubettech.comcalpoly.eduagmatters.nz While specific case studies on the variable-rate application of this compound are not yet widely published, the principles and technologies are directly applicable and represent a significant area for future research and implementation.

Long-term Ecological Monitoring and Non-Target Organism Studies

Ensuring the environmental sustainability of this compound requires a thorough understanding of its long-term ecological fate and its effects on non-target organisms. As a strobilurin fungicide, this compound's impact on the broader ecosystem is a key area of ongoing and future research.

A comprehensive assessment of this compound's environmental persistence and eco-toxicological profile is crucial. A recent study, scheduled for publication in April 2025, systematically investigates the abiotic and biotic transformations of this compound in water and soil. nih.gov The findings indicate that while this compound is stable in dark conditions, it undergoes significant degradation under simulated sunlight. nih.gov The study identified ten transformation products (TPs) and proposed a transformation pathway involving processes like hydration and hydrolysis. nih.gov

Key areas for future long-term monitoring and research include:

Toxicity of Transformation Products: While the parent compound may degrade, its transformation products can still pose an ecological risk. Eco-toxicity assessments, using both predictive models like the Ecological Structure-Activity Relationship (ECOSAR) program and experimental data, have revealed that some of this compound's TPs remain highly toxic to aquatic organisms. nih.gov Continued monitoring and research are needed to fully evaluate the potential hazards of these TPs. colab.wsresearchgate.net

Impact on Soil Microbiome: The long-term application of strobilurin fungicides can affect the microbial biodiversity in soil. nih.gov Some studies on strobilurin and triazole mixtures have shown a decrease in bacterial and fungal diversity, although the relative abundance of certain beneficial microbes capable of degrading pollutants increased. mdpi.com Future research should specifically monitor the long-term effects of this compound on soil microbial communities and functions like nutrient cycling.

Effects on Non-Target Aquatic and Terrestrial Organisms: Strobilurin fungicides have been shown to be toxic to a range of non-target organisms, including aquatic invertebrates and amphibians. jchr.orgresearchgate.net For example, studies on other strobilurins like pyraclostrobin (B128455) have shown chronic effects on the development and growth of tadpoles at environmentally relevant concentrations. researchgate.net While some ecotoxicology data for this compound exists, such as a low acute oral toxicity in rats, there are gaps in the data for other organisms like birds and earthworms. herts.ac.uk Long-term field studies are needed to assess the real-world impact of this compound on populations of these non-target species. researchgate.net

Development of Lower-Risk Formulations: Research into nano-formulations of pesticides suggests they may have lower toxicity toward non-target organisms. researchgate.netpsipw.org A comprehensive analysis of nanopesticides indicated a 43.1% lower toxicity to non-target organisms compared to their conventional counterparts. researchgate.netcolab.ws Future development of this compound formulations should aim to incorporate these technologies to reduce collateral damage to the environment.

Systematic long-term ecological monitoring is essential to understand the cumulative impacts of this compound use within agricultural landscapes and to ensure its application remains compatible with biodiversity conservation goals. ijprajournal.com

Q & A

Q. Purity Assessment :

  • Use HPLC (>95% purity threshold) with UV detection at 254 nm, referencing retention times against certified standards.
  • Confirm structural integrity via NMR (¹H/¹³C) and LC-MS for molecular ion peaks (m/z 434.32) .

Basic: What is this compound’s mode of action, and how can researchers evaluate its fungicidal efficacy?

Q. Answer :

  • Mode of Action : Inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁ complex, disrupting ATP synthesis .
  • Efficacy Evaluation :
    • In vitro: Use agar dilution assays (EC₅₀ values) against Botrytis cinerea or Phytophthora infestans.
    • In vivo: Apply foliar sprays in controlled greenhouse trials, monitoring lesion development over 14 days .

Advanced: How to design experiments to study this compound’s degradation pathways in soil?

Q. Answer :

  • Experimental Design :
    • Variables : Soil type (sandy vs. loamy), pH (4–8), moisture (10–30%), and microbial activity (sterilized vs. non-sterilized).
    • Sampling Intervals : Collect soil samples at 0, 7, 14, 30 days post-application.
    • Analytics : Quantify residues via LC-MS/MS with a limit of detection (LOD) <0.01 ppm.
  • Data Interpretation : Use first-order kinetics to model half-life (t₁/₂) and identify metabolites via fragmentation patterns .

Advanced: How to resolve contradictions in reported fungicidal activity data across studies?

Q. Answer :

  • Root Causes : Variability in pathogen strains, application methods, or environmental conditions.
  • Methodology :
    • Standardize protocols (e.g., FRAC guidelines) for cross-study comparability.
    • Conduct meta-analysis using random-effects models to account for heterogeneity.
    • Validate via replicated trials under controlled climatic chambers (±2°C accuracy) .

Basic: What are best practices for managing datasets in this compound research?

Q. Answer :

  • Data Organization : Use version-controlled repositories (e.g., Zenodo) with standardized metadata (ISO 8601 dates, units in ppm/ppb).
  • Ethical Compliance : Anonymize field trial locations and secure informed consent for human-subject collaborations (if applicable).
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via structured formats (CSV, JSON) .

Advanced: How to optimize HPLC methods for detecting this compound residues in plant tissues?

Q. Answer :

  • Column Selection : C18 reverse-phase (150 mm × 4.6 mm, 5 µm) with guard column.
  • Mobile Phase : Acetonitrile:water (70:30 v/v) + 0.1% formic acid for peak symmetry.
  • Calibration : 5-point curve (0.01–10 ppm) with R² >0.99.
  • Validation : Assess recovery rates (80–120%) and matrix effects using QuEChERS extraction .

Basic: How to apply the FINERMAPS framework to formulate this compound research questions?

Q. Answer :

  • Feasible : Ensure access to analytical instruments (e.g., LC-MS) and pathogen cultures.
  • Novel : Explore under-researched areas (e.g., resistance mechanisms in Zymoseptoria tritici).
  • Relevant : Align with agricultural needs (e.g., reducing post-harvest losses).
  • Ethical : Adhere to OECD guidelines for ecotoxicity testing .

Advanced: What statistical methods are suitable for analyzing this compound resistance evolution?

Q. Answer :

  • Survival Analysis : Kaplan-Meier curves to compare pathogen mortality rates across concentrations.
  • Dose-Response Modeling : Probit analysis to calculate resistance ratios (RR₅₀).
  • Genomic Analysis : SNP profiling to identify mutations in cytochrome b genes .

Cross-Disciplinary: How to integrate genomics into this compound resistance studies?

Q. Answer :

  • Transcriptomics : RNA-seq to identify upregulated detoxification genes (e.g., CYP450s).
  • CRISPR-Cas9 : Knockout candidate genes in Fusarium spp. to validate resistance mechanisms.
  • Population Genetics : Analyze allele frequency shifts using Fₛₜ statistics in field isolates .

Basic: Which analytical techniques are recommended for quantifying this compound residues in water?

Q. Answer :

  • Solid-Phase Extraction (SPE) : Concentrate samples using C18 cartridges.
  • GC-ECD : For high sensitivity (LOD 0.001 ppm) in non-polar matrices.
  • Quality Control : Spike recovery tests and participation in inter-laboratory comparisons (e.g., EURL PT Scheme) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.